molecular formula C14H12N2O3 B13872194 Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate

Cat. No.: B13872194
M. Wt: 256.26 g/mol
InChI Key: NXOJDHWEVZYPQV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate with suitable reagents to form the oxazole ring. The reaction conditions often include the use of a catalytic amount of iron phthalocyanine and atmospheric oxygen as a sacrificial oxidative agent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like atmospheric oxygen, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically optimized to ensure the desired product is obtained with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed mechanistic studies are required to fully elucidate its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3

InChI Key

NXOJDHWEVZYPQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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